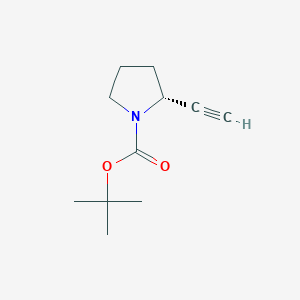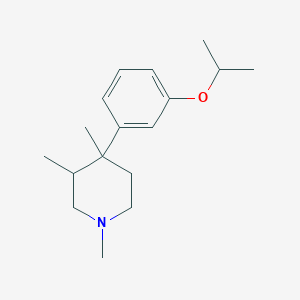
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Methyl pyrrolidine-1-carboxylate and Methyl pyrrolidine-2-carboxylate are structurally similar to the compound you’re asking about . They are cyclic amines with a carboxylate group attached. These compounds are often used in organic synthesis .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors .
Molecular Structure Analysis
The molecular formula of Methyl pyrrolidine-1-carboxylate is C6H11NO2 . It has a molecular weight of 129.16 g/mol . The InChI key is UWHWNFVVODLFIQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides .
Physical And Chemical Properties Analysis
Methyl pyrrolidine-1-carboxylate has a molecular weight of 129.16 g/mol . It has a topological polar surface area of 29.5 Ų . It has a complexity of 108 .
Applications De Recherche Scientifique
Synthèse organique et développement de médicaments
(R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate: sert d'échafaudage polyvalent en synthèse organique et en développement de médicaments . Les chercheurs ont exploré son potentiel comme élément constitutif pour créer de nouvelles molécules avec des activités biologiques spécifiques. En modifiant stratégiquement les substituants sur le cycle pyrrolidine, les scientifiques peuvent adapter sa réactivité et optimiser ses propriétés pharmacologiques.
Activité anticancéreuse
Bien que des études spécifiques sur les propriétés anticancéreuses de ce composé soient limitées, les imidazo [1,2-a]pyrazines apparentées ont montré un potentiel prometteur. Les chercheurs ont synthétisé des dérivés et évalué leur activité anticancéreuse in vitro contre des lignées de cellules cancéreuses humaines. Une exploration plus approfondie du potentiel de ce composé comme agent anticancéreux est justifiée .
Fixation du CO2
Ces dernières années, des composés chiraux fonctionnalisés par la pyrrolidine ont été étudiés pour leur capacité à catalyser les réactions de fixation du CO2. Par exemple, un site Zn(II) ouvert dans un composé apparenté agit comme un catalyseur efficace pour l'addition cyclique du CO2, conduisant à la formation de carbonates cycliques chiraux de haute valeur avec des rendements et une énantiosélectivité excellents .
Mécanisme D'action
(R)-TBMPC is an important tool for organic synthesis, as it can serve as a catalyst for the synthesis of complex molecules. It acts as a chiral ligand, providing a source of chirality to the reaction. The mechanism of action is believed to involve the formation of a complex between the substrate and the (R)-TBMPC, which is then activated by the presence of a base, such as pyridine. The activated complex then undergoes a series of steps, leading to the desired product.
Biochemical and Physiological Effects
(R)-TBMPC has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme CYP2D6, which is involved in the metabolism of drugs and other compounds. In addition, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (R)-TBMPC in lab experiments offers a number of advantages. It is a relatively inexpensive reagent, and it is stable and easy to handle. In addition, it can be used as a chiral ligand for asymmetric hydrogenation reactions, and as a catalyst for the synthesis of complex molecules. However, there are also some limitations to its use. It is not soluble in water, and it is not suitable for reactions involving highly reactive substrates.
Orientations Futures
The future of (R)-TBMPC research is promising, as the compound has a variety of potential applications. It could be used as a chiral ligand for asymmetric hydrogenation reactions, as a catalyst for the synthesis of complex molecules, and as a reagent for the synthesis of pharmaceuticals and other bioactive compounds. In addition, it could be used to study the biochemical and physiological effects of CYP2D6 inhibitors, and as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research could be undertaken to explore the potential of (R)-TBMPC as a drug delivery system.
Propriétés
IUPAC Name |
tert-butyl (2R)-2-[(4-methylphenyl)sulfonyloxymethyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-13-7-9-15(10-8-13)24(20,21)22-12-14-6-5-11-18(14)16(19)23-17(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVOPDINJSHSBZ-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CCCN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471947 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128510-88-3 | |
| Record name | (R)-tert-Butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-(4-Methylphenyl)sulfonylazetidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B176111.png)













